2-methoxy-4,5-dimethyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide
Description
The exact mass of the compound this compound is 399.16166284 g/mol and the complexity rating of the compound is 586. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-methoxy-4,5-dimethyl-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-15-13-20(27-4)21(14-16(15)2)28(25,26)23-12-9-17-5-7-18(8-6-17)19-10-11-22-24(19)3/h5-8,10-11,13-14,23H,9,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETFKCPBYKHLDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=CC=C(C=C2)C3=CC=NN3C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methoxy-4,5-dimethyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide , with the CAS number 2640971-38-4, is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 399.5 g/mol |
| CAS Number | 2640971-38-4 |
The compound's structure includes a methoxy group and a pyrazole moiety, which are often associated with various pharmacological effects.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives within the same chemical family have shown cytotoxic effects against various cancer cell lines, including:
- HeLa (cervical cancer)
- CaCo-2 (colon adenocarcinoma)
- 3T3-L1 (mouse embryo)
These studies suggest that the compound may inhibit tumor growth through multiple pathways, possibly involving apoptosis induction and cell cycle arrest .
The mechanisms underlying the biological activity of this compound are not fully elucidated; however, it is hypothesized to interact with several molecular targets:
-
Inhibition of Enzymes : Similar compounds have shown inhibitory effects on enzymes such as:
- Histone Deacetylases (HDAC)
- Carbonic Anhydrase (CA)
- Protein-Tyrosine Phosphatase 1B (PTP1B)
- Receptor Modulation : The potential for this compound to act as a selective agonist for certain receptors may contribute to its biological effects, particularly in cancer and inflammatory pathways .
Anti-inflammatory Properties
Compounds in this class have also demonstrated anti-inflammatory effects. By inhibiting the production of pro-inflammatory cytokines and enzymes like cyclooxygenases (COX), they could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Preclinical Trials
Several preclinical trials have focused on similar sulfonamide derivatives. For example:
- A study evaluated the anticancer activity of a related compound against a panel of 11 cancer cell lines, revealing an average IC value of approximately 92.4 µM across various types .
Clinical Implications
While direct clinical data on This compound is limited, its structural analogs have been tested in clinical settings for their efficacy in treating various cancers and inflammatory conditions.
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity :
- Sulfonamides have historically been used as antibacterial agents. The presence of the sulfonamide moiety in this compound suggests potential antimicrobial properties. Studies have shown that modifications in the structure of sulfonamides can enhance their effectiveness against resistant bacterial strains.
-
Anti-inflammatory Effects :
- Research indicates that compounds with similar structures can exhibit anti-inflammatory properties. The specific arrangement of functional groups in this compound may contribute to its ability to inhibit inflammatory pathways.
-
Anticancer Potential :
- Preliminary studies have suggested that sulfonamide derivatives can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. This compound's unique structure may enhance its efficacy against specific cancer cell lines.
Recent studies have focused on the biological activity of this compound:
- In vitro assays have demonstrated its potential to inhibit the growth of certain bacterial strains, with varying degrees of effectiveness depending on the concentration used.
- Cell viability assays conducted on cancer cell lines indicate that the compound may induce cytotoxic effects, leading to reduced cell proliferation.
-
Study on Antimicrobial Efficacy :
- A study published in a peer-reviewed journal tested various sulfonamide derivatives against a panel of Gram-positive and Gram-negative bacteria. The results indicated that modifications similar to those found in this compound resulted in improved antimicrobial activity compared to traditional sulfonamides.
-
Investigation into Anti-inflammatory Properties :
- Research conducted by a team at a leading university explored the anti-inflammatory effects of structurally related compounds. They found significant reductions in inflammatory markers when tested in cellular models, suggesting that this compound could follow similar pathways.
-
Evaluation of Anticancer Activity :
- A recent publication detailed experiments assessing the cytotoxicity of various sulfonamide derivatives on breast cancer cell lines. The findings indicated that compounds with similar structural features showed promise as potential therapeutic agents, warranting further investigation into this specific compound.
Q & A
Q. What are the established synthetic routes for 2-methoxy-4,5-dimethyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide?
The synthesis typically involves multi-step processes, starting with the preparation of the pyrazole core. For example, pyrazole derivatives are often synthesized via condensation reactions of hydrazides with ketones or aldehydes under acidic conditions . The sulfonamide group is introduced by reacting a primary amine (e.g., 2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethylamine) with a sulfonyl chloride derivative (e.g., 2-methoxy-4,5-dimethylbenzenesulfonyl chloride) in dry pyridine or dichloromethane. Purification via flash chromatography or recrystallization ensures high yields and purity .
Q. Which analytical techniques are critical for confirming structural integrity?
- 1H/13C NMR : To verify substitution patterns and confirm the integration of aromatic protons (e.g., pyrazole and benzene rings) .
- IR Spectroscopy : Identifies key functional groups (e.g., sulfonamide S=O stretching at ~1350–1150 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
SAR studies focus on modifying substituents to enhance target binding. For example:
- Pyrazole Ring : Substitution at the 1-methyl position (e.g., with bulkier groups) may alter steric hindrance and binding affinity to enzymes like carbonic anhydrase .
- Sulfonamide Group : Replacing the sulfonamide with sulfonic acid or introducing electron-withdrawing groups (e.g., -CF₃) can modulate solubility and enzyme inhibition .
- Methoxy and Methyl Groups : Adjusting their positions on the benzene ring impacts lipophilicity and metabolic stability .
Q. What in vitro assays are suitable for evaluating enzyme inhibitory activity?
- Carbonic Anhydrase Inhibition : Use a stopped-flow CO₂ hydration assay with recombinant human isoforms (e.g., hCA II or IX) to measure IC₅₀ values .
- Kinase Inhibition : Employ fluorescence polarization assays with ATP-binding domains (e.g., SphK1) to assess competitive inhibition .
- Cytotoxicity Screening : Test against cancer cell lines (e.g., MCF-7 or HeLa) using MTT assays to evaluate selective toxicity .
Q. How can researchers resolve contradictions in biological activity data across structural analogs?
Discrepancies often arise from differences in assay conditions or substituent effects. For instance:
- Substituent Position : A meta-substituted pyrazole may show higher potency than para-substituted analogs due to altered hydrogen bonding .
- Solubility Factors : Poor aqueous solubility of hydrophobic derivatives (e.g., tert-butyl groups) may lead to false negatives in cell-based assays .
- Standardized Protocols : Repeating assays under controlled conditions (e.g., pH, temperature) with reference inhibitors (e.g., acetazolamide for CA inhibition) ensures reproducibility .
Methodological Considerations
Q. What purification strategies are recommended for intermediates and final products?
Q. How should stability studies be designed for this compound?
- Forced Degradation : Expose the compound to heat (40–60°C), light (UV-Vis), and hydrolytic conditions (acid/base) to identify degradation products via HPLC-MS .
- Long-Term Storage : Store lyophilized samples at -20°C under inert gas (N₂) to prevent oxidation .
Key Findings from Literature
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
